

N-Propylbenzamide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N-Propylbenzamide*

Cat. No.: *B076116*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **N-Propylbenzamide**, a substituted amide of benzoic acid. This document outlines its fundamental molecular characteristics, physicochemical properties, and established protocols for its synthesis. The information is curated to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Properties

N-Propylbenzamide is a chemical compound belonging to the benzamide class. Its structure features a benzene ring connected to an amide functional group, where the amide nitrogen is substituted with a propyl group.^[1] This substitution influences its physicochemical properties, such as lipophilicity, which can be a critical factor in pharmaceutical applications.^[1]

The key quantitative properties of **N-Propylbenzamide** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO	[1][2][3][4][5]
Molecular Weight	163.22 g/mol	[1][3][5]
IUPAC Name	N-propylbenzamide	[1][5]
CAS Number	10546-70-0	[1][2][3]
Density	1.002 g/cm ³	[4]
Boiling Point	328.2 °C at 760 mmHg	[4]
Flash Point	192.4 °C	[4]
Vapor Pressure	0.000192 mmHg at 25°C	[4]
LogP	2.21730	[4]
pKa (Predicted)	15.00 ± 0.46	[3]
Topological Polar Surface Area	29.1 Å ²	[3][5]
¹ H NMR (500 MHz, CDCl ₃)	δ 0.96 (t, 3H), 1.60-1.65 (m, 2H), 3.39-3.34 (m, 2H), 6.20 (brs, 1H), 7.42-7.47 (m, 3H), 7.71-7.76 (m, 2H)	[6]
Canonical SMILES	CCCNC(=O)C1=CC=CC=C1	[1][3][5]
InChI Key	DYZWXBMTHNHXML-UHFFFAOYSA-N	[1][3][5]

The two-dimensional chemical structure of **N-Propylbenzamide** is depicted below, illustrating the connectivity of atoms.

Figure 1: Molecular Structure of **N-Propylbenzamide**.

Experimental Protocols

The synthesis of **N-Propylbenzamide** can be achieved through various established chemical routes. Below are detailed methodologies for common synthetic approaches.

This protocol is a widely used method for forming amide bonds and is adaptable for synthesizing various N-substituted benzamides.[7]

Step 1: Synthesis of Benzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.
- Add 2.0 equivalents of thionyl chloride (SOCl_2) to the solution.
- Add a catalytic amount (2-3 drops) of pyridine.
- Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO_2).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **N-Propylbenzamide**

- Dissolve the crude benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM).
- In a separate flask, dissolve 1.1 equivalents of n-propylamine in DCM.
- Cool the amine solution to 0 °C in an ice bath.
- Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[\[7\]](#)
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude **N-Propylbenzamide** by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[\[7\]](#)

This method provides an alternative route starting from an aldehyde.[\[6\]](#)

- To a solution of n-propylamine (1 mmol) in acetonitrile (CH_3CN , 5 mL), add N-Chlorosuccinimide (NCS, 1 mmol).
- Stir the reaction mixture for 1 hour at room temperature.
- Add benzaldehyde (1 mmol), a suitable catalyst (e.g., $\text{Cu}_2(\text{BDC})_2(\text{DABCO})$, 10% mol), and tert-Butyl hydroperoxide (TBHP, 70%, 1 mmol).
- Increase the reaction temperature to 65 °C and allow it to stir for 2 hours, monitoring the progress by TLC.
- After the reaction is complete, filter the catalyst.
- Evaporate the filtrate under reduced pressure.
- Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1) to obtain **N-Propylbenzamide**.[\[6\]](#)

Logical and Workflow Diagrams

Visual representations of workflows and chemical relationships are essential for clarity in complex scientific processes.

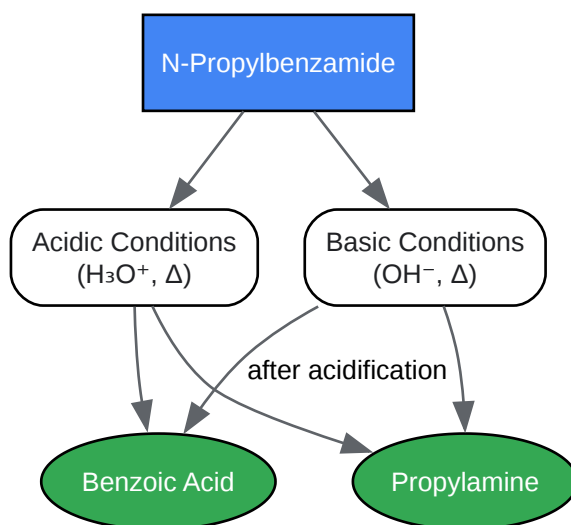
The following diagram illustrates the key stages of the synthesis protocol described in Section 2.1.



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Figure 2: Workflow for **N-Propylbenzamide** Synthesis.

N-Propylbenzamide, typical of amides, can undergo hydrolysis under acidic or basic conditions to yield its constituent carboxylic acid and amine.



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Figure 3: Hydrolysis of **N-Propylbenzamide**.

Biological Significance

Preliminary studies have identified **N-Propylbenzamide** as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to human health and disease.[3][8][9] It is classified as a human metabolite.[3] Further research is warranted to fully elucidate its biological roles and therapeutic potential.

Safety and Handling

According to GHS classifications, **N-Propylbenzamide** is harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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